1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy (CF₃O) group is a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2/c17-10-2-1-3-12(8-10)24-9-14(22-23-24)15(25)21-11-4-6-13(7-5-11)26-16(18,19)20/h1-9H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIQGBIMABXPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorophenyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Insights
The compound features a triazole ring that plays a crucial role in its biological activity. The presence of both the chlorophenyl and trifluoromethoxyphenyl groups enhances its chemical properties, potentially affecting its binding affinity to biological targets.
Medicinal Chemistry
1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its therapeutic properties. Key areas of research include:
- Anticancer Activity : Preliminary studies indicate that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown the ability to induce apoptosis in leukemia cells by causing DNA damage and reducing mitochondrial membrane potential .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | TBD | Induces apoptosis |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | HL-60 | Comparable to doxorubicin | DNA fragmentation |
| Other Triazole Derivatives | Various | Varies | Inhibition of complex I |
Enzyme Inhibition Studies
The compound has been explored as a biochemical probe or inhibitor in enzymatic studies. The triazole ring's ability to interact with various enzymes suggests potential applications in drug design and development.
Antimicrobial Research
Research indicates that the compound may possess antimicrobial properties. Triazole derivatives are known for their activity against fungal infections, and this compound's structural features may enhance its efficacy against specific pathogens .
Industrial Applications
In addition to its medicinal uses, this compound is being utilized in the development of new materials with specific chemical properties. Its unique structure allows for modifications that can lead to materials with enhanced performance in various industrial applications.
Similar Compounds
- 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Similar structure but with a methoxy group instead of a trifluoromethoxy group.
- 1-(3-bromophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide : Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The distinct combination of chlorophenyl and trifluoromethoxyphenyl groups gives this compound unique chemical and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it with analogous triazole carboxamide derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Comparisons
Electron-Withdrawing Substituents: The trifluoromethoxy (CF₃O) group in the target compound provides stronger electron-withdrawing effects compared to difluoromethoxy (CF₂HO) in or trifluoromethyl (CF₃) in . Chlorine at the 3-position of the phenyl ring (target compound) may improve halogen bonding interactions compared to fluorine in , which relies on weaker electrostatic interactions.
Biological Activity :
- Compounds with 4-(trifluoromethoxy)phenyl groups (target) are hypothesized to exhibit superior enzyme inhibition due to the CF₃O group’s balance of lipophilicity and polarity . In contrast, analogs with 4-methylphenyl (e.g., ) show reduced activity in MIF assays due to lower electronic effects .
- The cyclopropyl-triazolyl substituent in confers antimicrobial activity but lacks the enzyme-targeting specificity seen in triazoles with halogenated aryl groups .
Physicochemical Properties: The target compound’s molecular weight (402.78) is higher than non-chlorinated analogs (e.g., 342.34 in ), which may affect bioavailability. However, the CF₃O group improves membrane permeability compared to polar groups like sulfonamides in . LogP Values: Estimated logP for the target compound is ~3.5 (predicted via fragment-based methods), higher than (logP ~2.8) due to CF₃O’s hydrophobicity.
Research Findings
- MIF Inhibition : Triazole carboxamides with halogenated aryl groups (e.g., target compound, ) inhibit MIF tautomerase activity with IC₅₀ values in the low micromolar range. The 3-chlorophenyl group in the target compound enhances binding affinity compared to 4-fluorophenyl analogs .
- Metabolic Stability : The CF₃O group in the target compound reduces oxidative metabolism in liver microsomes compared to CF₃-containing analogs, as observed in .
Biological Activity
Overview
1-(3-Chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure includes a triazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group, which contribute to its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : CHClFNO
- Molecular Weight : 382.72 g/mol
- CAS Number : 1428372-52-4
The mechanism of action for this compound involves its interaction with specific molecular targets. The triazole ring can inhibit various enzymes or receptors, potentially leading to modulation of critical biological pathways. The presence of the chlorophenyl and trifluoromethoxyphenyl groups may enhance binding affinity and specificity towards these targets .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features to this compound can induce apoptosis in leukemia cell lines by causing DNA damage and reducing mitochondrial membrane potential .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | TBD | Induces apoptosis |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | HL-60 | Comparable to doxorubicin | DNA fragmentation |
| Other Triazole Derivatives | Various | Varies | Inhibition of complex I |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. Similar compounds have demonstrated effectiveness against various bacterial strains as well .
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various triazole derivatives on leukemia cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage .
- Antimicrobial Studies : Research has shown that triazole derivatives can be effective against a range of pathogens. For example, compounds with similar structures were tested against Candida albicans and demonstrated notable antifungal activity .
Q & A
Basic: What are the standard synthetic protocols for 1-(3-chlorophenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole core . Key steps include:
Azide preparation : Reacting 3-chlorophenyl azide with a propargylamide precursor.
Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the 1,2,3-triazole ring.
Functionalization : Introducing the 4-(trifluoromethoxy)phenyl group via nucleophilic substitution or coupling reactions.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Characterization requires NMR (¹H/¹³C), HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .
Basic: How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement , researchers determine bond lengths, angles, and torsion angles. For example:
- Triazole ring planarity (deviation < 0.01 Å).
- Dihedral angles between aromatic rings (e.g., 3.6°–14.9° for similar triazoles ).
Complementary methods : - FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) stretches.
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy (-OCF₃) signals .
Basic: What in vitro assays are used to screen its biological activity?
- Anticancer activity : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .
Advanced: How can synthetic yields be optimized for scale-up?
Critical parameters include:
- Catalyst loading : 5 mol% Cu(I) vs. 2 mol% for reduced side products .
- Solvent polarity : DMF/water (3:1) enhances cycloaddition efficiency .
- Temperature : 60–80°C for azide-alkyne reactivity vs. room temperature for stability-sensitive intermediates.
Process analytics : Use inline FTIR to monitor reaction progression and adjust conditions dynamically .
Advanced: How to analyze structure-activity relationships (SAR) for substituent effects?
- Systematic substitution : Compare analogs with varying groups (e.g., 3-Cl vs. 4-Cl phenyl; trifluoromethoxy vs. methoxy) .
- Computational modeling : Perform QSAR using Gaussian or ORCA to calculate electronic parameters (HOMO/LUMO, logP) .
- Crystallographic data : Correlate binding pocket interactions (e.g., π-π stacking with protein targets) .
Advanced: How to resolve contradictions in pharmacological data across studies?
- Assay validation : Ensure consistent cell passage numbers, serum conditions, and endpoint measurements (e.g., ATP-based vs. resazurin assays) .
- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in mouse serum) to account for metabolic differences .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What strategies address crystallographic data inconsistencies?
- Refinement protocols : Use SHELXL with anisotropic displacement parameters and twin refinement for high mosaicity crystals .
- Validation tools : Check with PLATON for missed symmetry or solvent-accessible voids .
- Data deposition : Cross-validate with Cambridge Structural Database (CSD) entries for similar triazoles .
Advanced: How to design analogs with improved solubility and bioavailability?
- Prodrug strategies : Introduce phosphate esters or PEGylated side chains .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
- Computational prediction : Apply COSMO-RS for solubility screening in silico .
Advanced: What in silico methods predict target proteins for this compound?
- Molecular docking : AutoDock Vina or Glide to screen against kinase or GPCR libraries .
- Molecular dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability (RMSD < 2 Å) .
- Pharmacophore mapping : Phase or MOE to identify critical interaction motifs (e.g., hydrogen-bond acceptors) .
Advanced: How to troubleshoot low yields during purification?
- Impurity profiling : LC-MS to identify byproducts (e.g., unreacted azides) .
- Solvent optimization : Switch from ethyl acetate to dichloromethane for polar impurities .
- Temperature control : Slow cooling (-20°C) during recrystallization to avoid oiling out .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
